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Compound of Interest

Compound Name: Ethyl dimethylcarbamate

Cat. No.: B1222962 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl
dimethylcarbamate (CAS No. 687-48-9). The information compiled herein is intended to

support research and development activities by offering detailed spectral data and

standardized experimental protocols.

Introduction
Ethyl dimethylcarbamate is a carbamate ester with the chemical formula C5H11NO2.

Accurate spectroscopic data is crucial for its identification, characterization, and quantification

in various applications, including chemical synthesis and drug development. This document

presents available data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy,

and Mass Spectrometry (MS).

Spectroscopic Data
The following sections summarize the available quantitative spectroscopic data for Ethyl
dimethylcarbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data:
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Experimental ¹H NMR data for Ethyl dimethylcarbamate was not available in publicly

accessible spectral databases at the time of this compilation. However, based on its chemical

structure, the expected proton signals are:

A triplet corresponding to the methyl protons (-CH3) of the ethyl group.

A quartet corresponding to the methylene protons (-CH2-) of the ethyl group.

A singlet corresponding to the two equivalent methyl protons (-N(CH3)2) on the nitrogen

atom.

¹³C NMR Data:

The following ¹³C NMR chemical shifts have been reported for Ethyl dimethylcarbamate in

Chloroform-d (CDCl₃).

Chemical Shift (δ) in ppm Assignment

156.68 Carbonyl carbon (C=O)

60.84 Methylene carbon (-OCH₂-)

38.61 N-Methyl carbons (-N(CH₃)₂)

35.95 N-Methyl carbons (-N(CH₃)₂)

14.84 Methyl carbon (-CH₃)

Infrared (IR) Spectroscopy
An experimental IR spectrum for Ethyl dimethylcarbamate was not found in publicly

accessible databases. However, the expected characteristic absorption bands based on its

functional groups are as follows:
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Wavenumber Range (cm⁻¹) Vibration Type Functional Group

~1700 C=O stretch Carbamate

~1250 C-O stretch Ester

~1150 C-N stretch Amine

2850-3000 C-H stretch Alkyl groups

1350-1470 C-H bend Alkyl groups

Mass Spectrometry (MS)
The mass spectrum of Ethyl dimethylcarbamate has been reported, with the following

characteristic ions observed under electron ionization (EI).[1] The molecular weight of Ethyl
dimethylcarbamate is 117.15 g/mol .[2]

m/z Ratio Proposed Fragment

117 [M]⁺ (Molecular Ion)

89 [M - C₂H₄]⁺ or [M - CO]⁺

72 [M - OC₂H₅]⁺

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh approximately 10-20 mg of liquid Ethyl dimethylcarbamate.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,

CDCl₃).

Transfer the solution to a clean, dry 5 mm NMR tube.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1222962?utm_src=pdf-body
https://webbook.nist.gov/cgi/cbook.cgi?ID=C687489&Units=CAL&Mask=20
https://www.benchchem.com/product/b1222962?utm_src=pdf-body
https://www.benchchem.com/product/b1222962?utm_src=pdf-body
https://webbook.nist.gov/cgi/cbook.cgi?ID=C687489&Mask=200
https://www.benchchem.com/product/b1222962?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1222962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cap the NMR tube securely.

¹H and ¹³C NMR Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typical

parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger

number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-

noise ratio.

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase

correction, and baseline correction.

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g.,

Tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):

Place a single drop of liquid Ethyl dimethylcarbamate onto the surface of a clean, dry salt

plate (e.g., NaCl or KBr).

Carefully place a second salt plate on top of the first, creating a thin liquid film between the

plates.

Ensure there are no air bubbles trapped between the plates.

IR Spectrum Acquisition:

Place the salt plate assembly into the sample holder of the FTIR spectrometer.
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Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

The instrument software will automatically ratio the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum.

Clean the salt plates thoroughly with an appropriate solvent (e.g., dry acetone or

isopropanol) and store them in a desiccator.

Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Ionization - EI):

Introduce a small amount of the volatile liquid sample into the mass spectrometer, typically

via a heated direct insertion probe or through the injection port of a gas chromatograph (GC-

MS).

In the ion source, the sample molecules are bombarded with a beam of high-energy

electrons (typically 70 eV).

This causes the molecules to ionize, primarily forming a molecular ion ([M]⁺), and to

fragment into smaller characteristic ions.

Mass Analysis and Detection:

The positively charged ions are accelerated out of the ion source and into the mass analyzer

(e.g., a quadrupole or time-of-flight analyzer).

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

The separated ions are detected, and their abundance is recorded for each m/z value.

The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.

Visualizations
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The following diagrams illustrate the molecular structure of Ethyl dimethylcarbamate and a

generalized workflow for its spectroscopic analysis.
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Caption: Molecular structure of Ethyl dimethylcarbamate.
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Caption: Generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1222962#spectroscopic-data-of-ethyl-
dimethylcarbamate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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